![molecular formula C12H12ClF2NO B2921190 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one CAS No. 2411262-05-8](/img/structure/B2921190.png)
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluoromodafinil, and it is a derivative of Modafinil, a well-known wakefulness-promoting drug. Fluoromodafinil has been found to have similar effects to Modafinil, but with a higher potency and longer duration of action.
Mechanism Of Action
The exact mechanism of action of Fluoromodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as dopamine, norepinephrine, and histamine, in the brain. These neurotransmitters play a crucial role in regulating wakefulness and alertness.
Biochemical And Physiological Effects
Fluoromodafinil has been found to have several biochemical and physiological effects. It has been shown to increase wakefulness, alertness, and cognitive performance in both animals and humans. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs.
Advantages And Limitations For Lab Experiments
Fluoromodafinil has several advantages for use in lab experiments. It has a higher potency and longer duration of action than Modafinil, making it more effective in promoting wakefulness and alertness. It also has a lower potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the study of Fluoromodafinil. One potential direction is to investigate its potential applications in the treatment of other sleep disorders, such as idiopathic hypersomnia and restless leg syndrome. Another direction is to study its effects on cognitive performance in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of Fluoromodafinil and its potential long-term effects.
Synthesis Methods
The synthesis of 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one involves several steps. The first step is the synthesis of 2-fluoro-2-phenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroazetidine to produce the intermediate product. This intermediate is then reacted with chloroacetone to produce 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one.
Scientific Research Applications
Fluoromodafinil has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and cognitive enhancement. It has been found to have wakefulness-promoting effects, similar to Modafinil, but with a higher potency and longer duration of action. This makes it a potential candidate for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.
properties
IUPAC Name |
2-chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-8(13)11(17)16-6-12(15,7-16)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIECHMLUQHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C2=CC=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
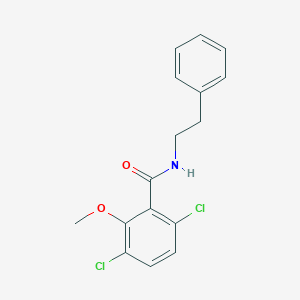
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
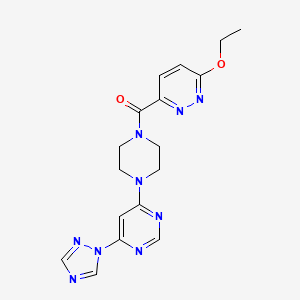
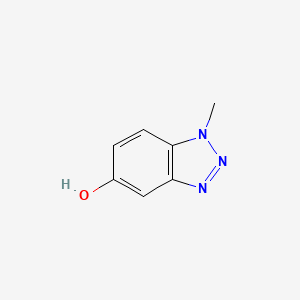
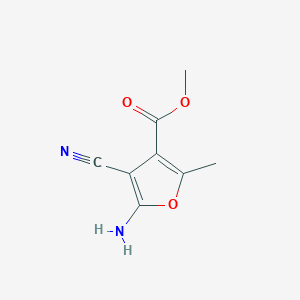

![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)

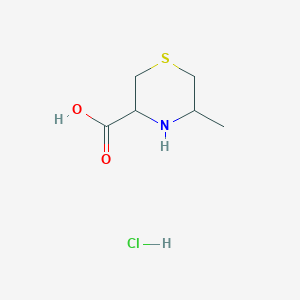
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)